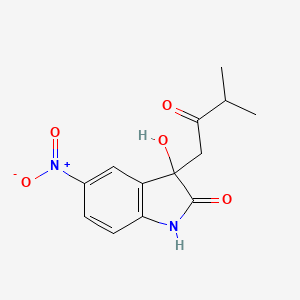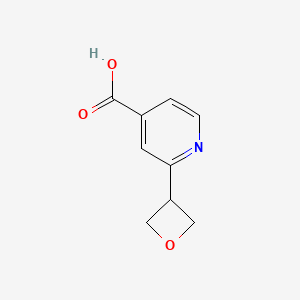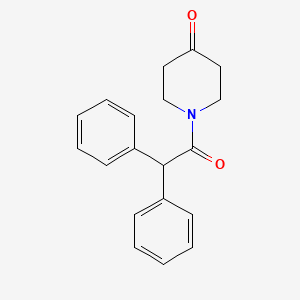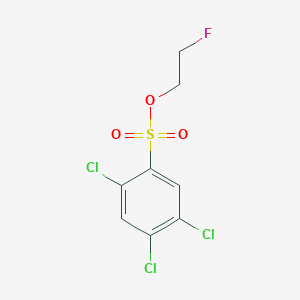
2-Fluoroethyl 2,4,5-trichlorobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the benzene ring, along with a sulfonic acid ester group. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester typically involves the esterification of 2,4,5-trichlorobenzenesulfonyl chloride with 2-fluoroethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
On an industrial scale, the production of benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide or sulfonyl thiocyanate derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modification of enzyme activity. The presence of chlorine and fluorine atoms enhances its reactivity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid
- 2,4,5-Trichlorobenzenesulfonyl chloride
- 2-Fluoroethanol
Uniqueness
Benzenesulfonic acid, 2,4,5-trichloro-, 2-fluoroethyl ester is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it more reactive compared to other sulfonic acid derivatives. This unique combination of properties makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
93286-18-1 |
|---|---|
Fórmula molecular |
C8H6Cl3FO3S |
Peso molecular |
307.6 g/mol |
Nombre IUPAC |
2-fluoroethyl 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C8H6Cl3FO3S/c9-5-3-7(11)8(4-6(5)10)16(13,14)15-2-1-12/h3-4H,1-2H2 |
Clave InChI |
HBYMUZNHDQMVCS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


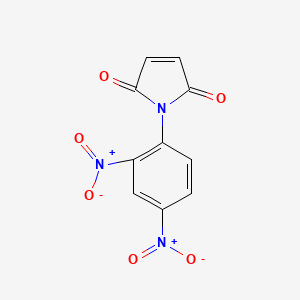
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
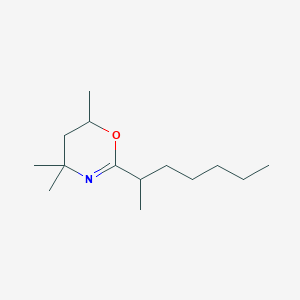
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)
![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
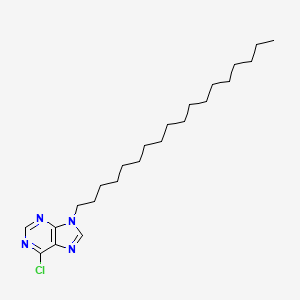
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)


